5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione
Description
5-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-indole-2,3-dione is a synthetic indole derivative characterized by a bromo substituent at position 5, a 2-(4-chlorophenyl)-2-oxoethyl group at the indole nitrogen (N1), and a diketone moiety at positions 2 and 3. This compound has demonstrated significant antimalarial activity against Plasmodium falciparum (IC50 = 1.81 µM), outperforming many structurally related thiazolidinone and pyrazoline derivatives . Additionally, it exhibits anticancer activity, particularly against leukemia cell lines, suggesting selectivity in its mechanism of action .
Its synthesis involves functionalization of the indole core, though specific protocols are referenced indirectly in prior work .
Properties
CAS No. |
75822-39-8 |
|---|---|
Molecular Formula |
C16H9BrClNO3 |
Molecular Weight |
378.60 g/mol |
IUPAC Name |
5-bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]indole-2,3-dione |
InChI |
InChI=1S/C16H9BrClNO3/c17-10-3-6-13-12(7-10)15(21)16(22)19(13)8-14(20)9-1-4-11(18)5-2-9/h1-7H,8H2 |
InChI Key |
CXDMQZNIDXFXFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(2-(4-chlorophenyl)-2-oxoethyl)indoline-2,3-dione typically involves the reaction of 5-bromoindoline-2,3-dione with 4-chlorophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-1-(2-(4-chlorophenyl)-2-oxoethyl)indoline-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inhibiting specific kinases involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 5-bromo-1-(2-(4-chlorophenyl)-2-oxoethyl)indoline-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can effectively reduce the growth and spread of cancer cells .
Comparison with Similar Compounds
Structural and Functional Analogues
5-Bromo-1-(2-phenylethyl)-1H-indole-2,3-dione
- Molecular Formula: C16H12BrNO2
- Molecular Weight : 330.19 g/mol
- Key Features : Replaces the 2-(4-chlorophenyl)-2-oxoethyl group with a simpler phenylethyl chain.
5-Bromo-7-methyl-1H-indole-2,3-dione
- Molecular Formula: C9H6BrNO2
- Molecular Weight : 240.05 g/mol
- Key Features : Lacks the N1 substituent and includes a methyl group at position 5.
- Activity : Purity (>95%) is confirmed via <sup>1</sup>H NMR, but biological data are absent . The smaller size may reduce target affinity compared to the bulkier target compound.
5-(Z)-Arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones
- Key Features: Thiazolidinone core with arylidene and hydrazone substituents.
- Activity : IC50 values range from 2.32–2.39 µM against P. falciparum, indicating lower potency than the target compound . The absence of a pyrazoline moiety may reduce binding efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
